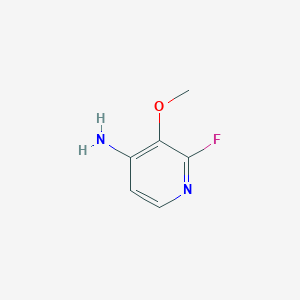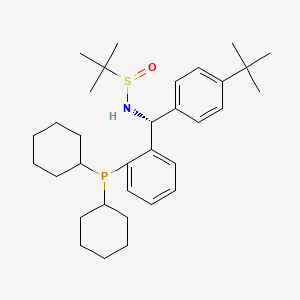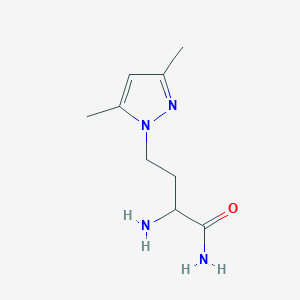![molecular formula C14H17NO3 B13648641 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is a compound that belongs to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the piperidine ring . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These methods are efficient and yield the desired compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring analog with similar biological activities.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is unique due to its specific structural features, including the presence of a phenylethyl group and a ketone functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)15-8-7-12(16)9-13(15)14(17)18/h2-6,10,13H,7-9H2,1H3,(H,17,18)/t10-,13?/m0/s1 |
Clé InChI |
RGVYDAWOMVADLH-NKUHCKNESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)



![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)



![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

